molecular formula C23H21N3O4S B11137022 (2E)-6-(4-methoxybenzyl)-2-(2-propoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2E)-6-(4-methoxybenzyl)-2-(2-propoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B11137022
M. Wt: 435.5 g/mol
InChI Key: RGLNTZXJAYOTRE-XSFVSMFZSA-N
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Description

The compound (2E)-6-[(4-METHOXYPHENYL)METHYL]-2-[(2-PROPOXYPHENYL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE is a complex organic molecule featuring a thiazolo-triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-6-[(4-METHOXYPHENYL)METHYL]-2-[(2-PROPOXYPHENYL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE typically involves multi-step organic reactions. The initial steps often include the preparation of intermediate compounds through reactions such as condensation, cyclization, and functional group modifications. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on cost-effectiveness and environmental sustainability, employing green chemistry principles wherever possible.

Chemical Reactions Analysis

Types of Reactions

(2E)-6-[(4-METHOXYPHENYL)METHYL]-2-[(2-PROPOXYPHENYL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE: undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

(2E)-6-[(4-METHOXYPHENYL)METHYL]-2-[(2-PROPOXYPHENYL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE: has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which (2E)-6-[(4-METHOXYPHENYL)METHYL]-2-[(2-PROPOXYPHENYL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream biological pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolo-triazine derivatives and related heterocyclic compounds. Examples include:

Uniqueness

What sets (2E)-6-[(4-METHOXYPHENYL)METHYL]-2-[(2-PROPOXYPHENYL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE apart is its unique combination of functional groups and structural features, which confer specific chemical reactivity and biological activity not found in other compounds.

Properties

Molecular Formula

C23H21N3O4S

Molecular Weight

435.5 g/mol

IUPAC Name

(2E)-6-[(4-methoxyphenyl)methyl]-2-[(2-propoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C23H21N3O4S/c1-3-12-30-19-7-5-4-6-16(19)14-20-22(28)26-23(31-20)24-21(27)18(25-26)13-15-8-10-17(29-2)11-9-15/h4-11,14H,3,12-13H2,1-2H3/b20-14+

InChI Key

RGLNTZXJAYOTRE-XSFVSMFZSA-N

Isomeric SMILES

CCCOC1=CC=CC=C1/C=C/2\C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)OC)S2

Canonical SMILES

CCCOC1=CC=CC=C1C=C2C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)OC)S2

Origin of Product

United States

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